(R)-4-(1-Hydroxyethyl)benzoic acid
Description
Significance of Chirality in Molecular Design and Synthesis
Chirality, a term derived from the Greek word for hand ("cheir"), is a fundamental concept in stereochemistry that describes molecules that are non-superimposable on their mirror images. numberanalytics.comnumberanalytics.com These mirror-image isomers, known as enantiomers, often possess identical physical properties in an achiral environment, such as melting point and solubility. However, their three-dimensional arrangement is distinct, a difference that becomes critically important in chiral environments, such as biological systems. numberanalytics.comnih.gov
The significance of chirality is particularly profound in pharmaceutical and biochemical fields. numberanalytics.com Biological entities like enzymes and receptors are themselves chiral, meaning they often interact differently with each enantiomer of a chiral drug. numberanalytics.comontosight.ai One enantiomer may elicit a desired therapeutic effect, while the other might be inactive or, in some well-known cases like thalidomide, cause severe adverse effects. numberanalytics.comrsc.org This biological selectivity drives the demand for enantiomerically pure compounds, making asymmetric synthesis—the synthesis of a specific enantiomer—a cornerstone of modern drug discovery and development. ontosight.airsc.org The Food and Drug Administration (FDA) recognized the importance of stereoisomers in 1992, establishing guidelines for the development of single-enantiomer drugs. rsc.org
Overview of Chiral Benzoic Acid Scaffolds in Synthetic Strategies
Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as versatile scaffolds in organic synthesis. When a chiral center is introduced to the benzoic acid framework, it creates a chiral building block that can be used to construct more complex, enantiomerically enriched molecules. These chiral scaffolds are valuable in a variety of synthetic strategies.
They can be employed as starting materials or key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govnih.gov For instance, research has demonstrated the synthesis of numerous benzoic acid derivatives as potential influenza neuraminidase inhibitors and VLA-4 antagonists. nih.govnih.gov The functional groups on the chiral benzoic acid—the carboxylic acid and the chiral substituent—provide reactive handles for further chemical transformations, allowing chemists to elaborate the structure with precise control over the stereochemistry of the final product. The use of chiral catalysts or auxiliaries can induce stereoselectivity in reactions, a critical aspect of asymmetric synthesis. numberanalytics.com
Structural Context of (R)-4-(1-Hydroxyethyl)benzoic Acid within the Chiral Molecule Landscape
(R)-4-(1-Hydroxyethyl)benzoic acid is a specific example of a chiral benzoic acid derivative. Its structure consists of a central benzene (B151609) ring substituted at the 1- and 4- (para) positions. One substituent is a carboxylic acid group (-COOH), and the other is a (R)-1-hydroxyethyl group [-CH(OH)CH3]. The carbon atom of the hydroxyethyl (B10761427) group, which is bonded to the hydroxyl group, the methyl group, the phenyl ring, and a hydrogen atom, is the stereocenter, giving the molecule its (R) configuration.
This particular arrangement of functional groups makes it a useful bifunctional building block. The carboxylic acid group can undergo a wide range of reactions, such as esterification or conversion to an amide, while the secondary alcohol can be oxidized or used in etherification reactions. The presence of both acidic and hydroxyl functionalities, combined with a defined stereocenter, positions (R)-4-(1-Hydroxyethyl)benzoic acid as a valuable intermediate for the synthesis of complex, single-enantiomer target molecules.
Below is a table detailing some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol nih.gov |
| IUPAC Name | 4-[(1R)-1-Hydroxyethyl]benzoic acid chemspider.com |
| CAS Number | 125577-90-4 chemspider.com |
| Appearance | White crystalline solid (general for related compounds) wikipedia.org |
| Chirality | (R) at the benzylic carbon |
Properties
IUPAC Name |
4-[(1R)-1-hydroxyethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXQIJLWYJGCCO-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125577-90-4 | |
| Record name | 4-(1-Hydroxyethyl)benzoic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125577904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1R)-1-hydroxyethyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-(1-HYDROXYETHYL)BENZOIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I46FL73FM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthetic Methodologies for R 4 1 Hydroxyethyl Benzoic Acid
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to directly convert a prochiral precursor, such as 4-acetylbenzoic acid or its esters, into the single desired enantiomer, (R)-4-(1-Hydroxyethyl)benzoic acid. This is achieved using chiral catalysts or reagents that influence the stereochemical outcome of the reaction.
Catalytic Enantioselective Reductions of Precursors
The most common prochiral precursor for (R)-4-(1-Hydroxyethyl)benzoic acid is 4-acetylbenzoic acid or its corresponding esters. The asymmetric reduction of the ketone group is a primary strategy to install the chiral hydroxyl functionality. This can be accomplished through various catalytic systems.
Transition metal catalysis, particularly using ruthenium and rhodium, offers a highly efficient method for the asymmetric hydrogenation of aryl ketones. These systems typically employ a metal center complexed with a chiral ligand. The reaction mechanism often involves a "bifunctional" catalyst, where both the metal and the ligand participate in the hydrogen transfer.
Ruthenium(II) complexes featuring chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are exemplary catalysts. nih.gov In a typical process, the catalyst is activated with a base in an appropriate solvent like methanol (B129727) or 2-propanol. The substrate, an ester of 4-acetylbenzoic acid, is then hydrogenated under a pressurized atmosphere of hydrogen gas (H₂). The chiral ligand environment around the ruthenium center dictates the facial selectivity of hydride attack on the coordinated ketone, leading to the preferential formation of the (R)-alcohol. nih.govrsc.org The catalytic cycle involves the transfer of a hydridic Ru-H and a protic N-H from the catalyst to the ketone's carbonyl group via a defined transition state. nih.govrsc.org These methods are known for their high catalytic activity and excellent enantioselectivity, often achieving high yields and enantiomeric excesses (ee) exceeding 97%. nih.gov
| Catalyst System Component | Role | Example |
| Metal Precursor | Lewis acid, binds substrate and hydride | RuCl₂(PPh₃)₃, [RuCl₂(p-cymene)]₂ |
| Chiral Ligand | Induces stereoselectivity | (S,S)-TsDPEN, Chiral NNP Ligands |
| Hydrogen Source | Stoichiometric reductant | H₂ gas |
| Solvent | Reaction medium | Methanol, 2-Propanol |
| Base (often required) | Catalyst activation | KOH, t-BuOK |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. For the reduction of prochiral ketones like 4-acetylbenzoic acid, the Corey-Bakshi-Shibata (CBS) reduction is a preeminent method. wikipedia.org This reaction uses a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane dimethyl sulfide (B99878) (BH₃·SMe₂). nrochemistry.comorganic-chemistry.org
The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. alfa-chemistry.com This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen. nrochemistry.comalfa-chemistry.com The catalyst-ketone complex is oriented to minimize steric hindrance, directing the hydride transfer from the borane to one specific face of the ketone. nrochemistry.com To produce (R)-4-(1-Hydroxyethyl)benzoic acid, the catalyst derived from (S)-prolinol is typically used. The reaction proceeds via a highly organized, six-membered ring transition state, which accounts for the high levels of enantioselectivity commonly observed. alfa-chemistry.com The process is highly effective for a wide range of aryl ketones and is a cornerstone of modern asymmetric synthesis. wikipedia.org
| Component | Function | Example |
| Catalyst | Chiral oxazaborolidine | (S)-Me-CBS catalyst |
| Reductant | Stoichiometric hydride source | Borane-THF complex (BH₃·THF) |
| Substrate | Prochiral ketone | Methyl 4-acetylbenzoate |
| Outcome | Chiral alcohol | Methyl (R)-4-(1-hydroxyethyl)benzoate |
Biocatalytic Pathways for Enantiopure Production
Biocatalysis leverages enzymes to perform chemical transformations with high specificity and selectivity under mild reaction conditions. For producing enantiopure compounds, enzymes offer significant advantages due to their inherent chirality.
Kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. This is particularly effective for resolving racemic alcohols.
Lipases are a class of enzymes that catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification or transesterification. nih.gov This catalytic activity can be highly enantioselective. To obtain (R)-4-(1-Hydroxyethyl)benzoic acid, a racemic mixture of 4-(1-hydroxyethyl)benzoic acid (or its ester) can be subjected to lipase-catalyzed kinetic resolution.
The typical strategy involves a transesterification reaction where the lipase (B570770) selectively acylates the (S)-enantiomer of the racemic alcohol. An acyl donor, such as vinyl acetate (B1210297) or ethyl acetate, is used in an organic solvent. Lipases like Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas species are particularly effective for this purpose. nih.gov The enzyme preferentially binds the (S)-alcohol and catalyzes its conversion to the corresponding ester, (S)-4-(1-acetoxyethyl)benzoic acid. The (R)-alcohol remains largely unreacted. The reaction is stopped at or near 50% conversion to achieve a high enantiomeric excess for both the remaining (R)-alcohol and the formed (S)-ester. The unreacted (R)-alcohol can then be separated from the esterified (S)-enantiomer by standard chromatographic methods. This approach is valued for its operational simplicity and high enantioselectivity.
The table below shows representative data for the kinetic resolution of a structurally similar racemic alcohol, 1-(4-methoxyphenyl)ethanol, illustrating the effectiveness of different lipases.
| Lipase | Acyl Donor | Solvent | Temp (°C) | Conv. (%) | Substrate ee (%) | Ref |
| Novozym 40086 | Vinyl Acetate | n-Hexane | 35 | 56.7 | 99.9 | nrochemistry.com |
| Lipase PS | Vinyl Acetate | DIPE | 35 | 48 | >99 | nih.gov |
| CAL-B | Vinyl Acetate | n-Heptane | 60 | 48 | 90.0 | nih.gov |
This data is for the resolution of analogous secondary alcohols and is representative of the results achievable for racemic 4-(1-hydroxyethyl)benzoic acid esters.
Enzymatic Resolution of Racemic Intermediates
Oxidoreductase-Catalyzed Stereoselective Transformations
The asymmetric reduction of the ketone group in 4-acetylbenzoic acid to the corresponding (R)-alcohol is a key strategy for producing (R)-4-(1-Hydroxyethyl)benzoic acid. This transformation is efficiently catalyzed by a class of enzymes known as oxidoreductases, specifically alcohol dehydrogenases (ADHs). These biocatalysts are valued for their high stereoselectivity, broad substrate acceptance, and ability to operate under mild reaction conditions. researchgate.net
The stereochemical outcome of the reduction is governed by Prelog's rule, which predicts the facial selectivity of hydride addition to the carbonyl. To produce the (R)-alcohol, an "anti-Prelog" alcohol dehydrogenase is required, which delivers the hydride to the re-face of the ketone. researchgate.net Several ADHs exhibiting this anti-Prelog stereopreference have been identified and utilized for the synthesis of chiral (R)-alcohols from various prochiral ketones. nih.gov For instance, ADHs from organisms like Lactobacillus kefir (LkADH) and Candida magnoliae are known to catalyze anti-Prelog reductions. nih.gov The process typically requires a cofactor, such as NADPH, which is continuously regenerated in situ using a sacrificial alcohol like 2-propanol. nih.gov
Research on acetophenone (B1666503) derivatives has shown that the electronic properties of substituents on the aromatic ring can influence the enzyme's ability to reduce the substrate. rsc.org While ketones with neutral para-substituents are often readily reduced, those with ionizable groups like the carboxylic acid in 4-acetylbenzoic acid can present challenges, potentially affecting substrate binding within the enzyme's active site. rsc.org Immobilization of the ADH on a solid support can enhance its stability, allow for easy separation from the reaction mixture, and enable its reuse over multiple cycles. nih.gov
| Substrate | Biocatalyst (ADH) | Cofactor Regeneration | Product | Enantiomeric Excess (ee) | Reference |
| Acetophenone | ADH from Lactobacillus brevis | 2-Propanol | (S)-1-Phenylethanol | >99% | nih.gov |
| 4-Acetylpyridine | ADH from Thermoanaerobicum sp. | 2-Propanol | (R)-1-(Pyridin-4-yl)ethanol | >99% | nih.gov |
| Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase from Candida magnoliae | Glucose/GDH | Ethyl (R)-4-chloro-3-hydroxybutanoate | >99% | nih.gov |
| 1-[3,5-Bis(trifluoromethyl)phenyl]ethanone | ADH from Lactobacillus kefir | 2-Propanol | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | >99% | nih.gov |
Whole-Cell Biotransformations
Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts for the stereoselective reduction of 4-acetylbenzoic acid. This approach offers the advantage of providing the necessary enzymes and cofactor regeneration systems within a natural cellular environment, which can simplify the process and reduce costs. researchgate.net Genetically engineered microorganisms, such as Escherichia coli, can be designed to overexpress specific alcohol dehydrogenases with the desired anti-Prelog selectivity. researchgate.net
Studies have demonstrated the successful synthesis of related compounds like 4-hydroxybenzoic acid (4HBA) from L-tyrosine using engineered E. coli containing a multi-enzyme cascade. researchgate.netnih.gov This highlights the capability of whole-cell systems to perform multi-step syntheses of benzoic acid derivatives. researchgate.net For the specific transformation of 4-acetylbenzoic acid, a whole-cell biocatalyst would need to efficiently take up the substrate and express an ADH capable of reducing the ketone to the (R)-alcohol with high enantioselectivity. Research has shown that various microorganisms, such as Bacillus cereus, can be used for the asymmetric reduction of a range of ketones to their corresponding chiral alcohols with good to excellent conversion rates. researchgate.net
| Substrate | Whole-Cell Biocatalyst | Key Enzyme System | Product | Conversion/Yield | Reference |
| L-Tyrosine | Escherichia coli (engineered) | Multi-enzyme cascade | 4-Hydroxybenzoic acid | >85% conversion | researchgate.netnih.gov |
| L-Phenylalanine | Escherichia coli (engineered) | Multi-enzyme cascade | Benzoic acid | ~90% conversion | nih.gov |
| Various Ketones | Bacillus cereus TQ-2 | Endogenous reductases | Chiral Alcohols | Good to excellent conversion | researchgate.net |
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
A well-established chemical approach to stereoselective synthesis involves the use of a chiral auxiliary. This method entails covalently attaching a single-enantiomer auxiliary to the substrate molecule to direct a subsequent reaction, after which the auxiliary is removed. wikipedia.org For the synthesis of (R)-4-(1-Hydroxyethyl)benzoic acid, this strategy would typically begin with a derivative of 4-acetylbenzoic acid.
A prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.org The synthesis would proceed in three main steps:
Acylation: The chiral auxiliary, for instance, a commercially available 4-substituted-2-oxazolidinone, is acylated with a derivative of 4-formylbenzoic acid.
Diastereoselective Reaction: The resulting N-acyl oxazolidinone is converted into a chiral enolate. This enolate then reacts with an electrophile (e.g., methyl iodide in an alkylation reaction) in a highly diastereoselective manner. The steric bulk of the auxiliary directs the incoming group to a specific face of the enolate, establishing the desired stereocenter. wikipedia.orgresearchgate.net
Cleavage: The auxiliary is cleaved from the product, often via hydrolysis, to yield the enantiomerically enriched carboxylic acid, which can then be reduced to the target alcohol. The chiral auxiliary can often be recovered and reused. wikipedia.org
This methodology allows for the predictable formation of a specific stereoisomer due to the well-defined transition states involved, such as the Zimmerman-Traxler model for aldol (B89426) reactions. wikipedia.orgyoutube.com
| Step | Reaction | Reagents | Intermediate/Product | Stereochemical Control | Reference |
| 1 | Acylation | 4-Formylbenzoic acid derivative, Chiral Oxazolidinone | N-Acyl oxazolidinone | - | wikipedia.orgresearchgate.net |
| 2 | Diastereoselective Alkylation | Base (e.g., NaHMDS), Methyl Iodide | Alkylated N-acyl oxazolidinone | Steric hindrance from the auxiliary directs alkylation | wikipedia.orgresearchgate.net |
| 3 | Cleavage & Reduction | LiOH/H₂O₂ (cleavage), Reducing agent (e.g., NaBH₄) | (R)-4-(1-Hydroxyethyl)benzoic acid | Liberation of the chiral product | wikipedia.orgresearchgate.net |
Chiral Resolution Techniques for Racemic 4-(1-Hydroxyethyl)benzoic Acid
An alternative to stereoselective synthesis is to first synthesize the racemic mixture of 4-(1-Hydroxyethyl)benzoic acid and then separate the two enantiomers. This separation process is known as chiral resolution. youtube.com
Chromatographic Chiral Separation Methods
Chromatographic techniques offer high-resolution separation of enantiomers and are widely used for both analytical and preparative scale purification.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a cornerstone for obtaining highly pure enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for separating a broad range of chiral compounds, including acids. helixchrom.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, is optimized to achieve the best separation (resolution) and throughput.
For the separation of acidic compounds like 4-(1-Hydroxyethyl)benzoic acid, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape and resolution.
Table 2: Hypothetical Preparative Chiral HPLC Parameters for the Resolution of 4-(1-Hydroxyethyl)benzoic Acid
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Resolution (Rs) |
|---|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/TFA (80:20:0.1) | 10 | 254 | 2.1 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol/TFA (90:10:0.1) | 12 | 254 | 1.9 |
Simulated Moving Bed (SMB) Chromatography for Scalability
For large-scale production, batch preparative HPLC can be inefficient and costly. Simulated Moving Bed (SMB) chromatography presents a continuous and more economical alternative. longdom.orgnih.gov SMB technology simulates a counter-current movement between the stationary phase and the mobile phase, allowing for continuous loading of the racemic mixture and simultaneous collection of the separated enantiomers. longdom.org This results in higher productivity, reduced solvent consumption, and higher product concentrations compared to batch chromatography. longdom.orgnih.gov The design and operation of an SMB system require careful optimization of various parameters, including the flow rates in different zones of the system and the switching time of the valves. nih.gov
While no specific SMB separation of (R)-4-(1-Hydroxyethyl)benzoic acid has been reported, the technology is well-suited for the large-scale resolution of such chiral acids.
Development of Continuous Flow Synthetic Processes
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as enhanced safety, better process control, and easier scalability. nih.gov
Flow Chemistry Platforms for Stereoselective Synthesis
Flow chemistry platforms, typically consisting of pumps, reactors (e.g., packed-bed or microreactors), and in-line analytical tools, are increasingly being used for stereoselective synthesis. labicom.cz A common route to (R)-4-(1-Hydroxyethyl)benzoic acid is the asymmetric reduction of 4-acetylbenzoic acid. In a flow process, a solution of the prochiral ketone can be continuously passed through a heated or cooled reactor containing an immobilized chiral catalyst. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, which can significantly influence the yield and enantioselectivity of the reaction.
Chemical Reactivity and Derivatization Strategies
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and the reduction to a primary alcohol.
Esterification Reactions for Intermediate Formation
The carboxylic acid moiety of (R)-4-(1-Hydroxyethyl)benzoic acid can be readily converted to its corresponding esters, which are often stable intermediates for further synthetic transformations. A common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). calstate.eduresearchgate.net The reaction is an equilibrium process, and often an excess of the alcohol is used as the solvent to drive the reaction towards the ester product. calstate.edu
For instance, the reaction of (R)-4-(1-Hydroxyethyl)benzoic acid with methanol (B129727) (CH₃OH) under acidic conditions yields (R)-methyl 4-(1-hydroxyethyl)benzoate. nbinno.com This methyl ester is a key intermediate in the synthesis of various biologically active molecules and natural product synthons. chemicalbook.comambeed.com The esterification protects the carboxylic acid group, allowing for subsequent reactions at the hydroxyl moiety.
A general procedure for the synthesis of esters from substituted benzoic acids involves refluxing the acid in the corresponding alcohol with a catalytic amount of concentrated sulfuric acid for several hours. sigmaaldrich.com The excess alcohol is then removed, and the ester is isolated after an aqueous workup.
Table 1: Examples of Esterification Reactions
| Starting Material | Reagent(s) | Product | Notes |
| (R)-4-(1-Hydroxyethyl)benzoic acid | Methanol, H₂SO₄ (cat.) | (R)-Methyl 4-(1-hydroxyethyl)benzoate | Fischer esterification. calstate.edunbinno.com |
| 4-Hydroxybenzoic acid | Ethanol, H₂SO₄ (cat.) | Ethyl 4-hydroxybenzoate | A related reaction on a similar scaffold. researchgate.net |
| Benzoic acid | n-Octyl alcohol, H₂SO₄ (cat.) | n-Octyl benzoate | Demonstrates esterification with a long-chain alcohol. sioc-journal.cn |
Amide Bond Formation
The carboxylic acid can be converted into an amide through reaction with an amine. Direct reaction is often inefficient as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common coupling agents used for amide bond formation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and hydroxybenzotriazole (B1436442) (HOBt). bldpharm.com
The general strategy involves activating the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. For example, treatment of (R)-4-(1-Hydroxyethyl)benzoic acid with EDC and an appropriate amine would yield the corresponding (R)-4-(1-hydroxyethyl)benzamide derivative. This method is widely used in the synthesis of a variety of functionalized amide derivatives. bldpharm.com
Alternatively, the corresponding ester, such as methyl 4-(1-hydroxyethyl)benzoate, can be reacted with an amine to form the amide, a process known as aminolysis. This reaction can sometimes be facilitated by heating. nih.gov
Table 2: Reagents for Amide Bond Formation
| Carboxylic Acid | Amine | Coupling Reagents/Conditions | Product Type |
| (R)-4-(1-Hydroxyethyl)benzoic acid | Primary or Secondary Amine | EDC, DMAP, HOBt (cat.) | N-substituted (R)-4-(1-hydroxyethyl)benzamide |
| Benzoic acid | Aniline Derivatives | Thionyl chloride, then amine | N-aryl benzamide (B126) chemicalbook.com |
| Benzoic acid | Urea | Heat, Boric acid (cat.) | Benzamide nih.gov |
Reduction to Primary Alcohols
The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. libretexts.orguwimona.edu.jmchemicalbook.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. uwimona.edu.jm
The reduction of (R)-4-(1-Hydroxyethyl)benzoic acid with LiAlH₄ in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) would yield (R)-4-(1-hydroxyethyl)benzyl alcohol. The reaction proceeds through the formation of an aldehyde intermediate which is immediately further reduced to the primary alcohol. uwimona.edu.jm The reaction mixture requires a careful aqueous workup to hydrolyze the aluminum alkoxide salts formed during the reaction.
Table 3: Reduction of Carboxylic Acid Moiety
| Starting Material | Reagent(s) | Product |
| (R)-4-(1-Hydroxyethyl)benzoic acid | 1. LiAlH₄, THF2. H₂O workup | (R)-4-(1-Hydroxyethyl)benzyl alcohol |
| Benzoic acid | 1. LiAlH₄, Ether2. H₂O workup | Benzyl alcohol libretexts.org |
Transformations at the Chiral Hydroxyl Group
The secondary hydroxyl group on the ethyl substituent provides another site for chemical modification, including esterification, etherification, and oxidation. To achieve selectivity, the carboxylic acid group is often protected, for example as an ester, prior to transformations at the hydroxyl group.
Esterification and Etherification Reactions
The chiral secondary alcohol can undergo esterification with an acid chloride or an acid anhydride (B1165640) to form a new ester functionality. For example, acetylation of the hydroxyl group can be achieved. A relevant procedure involves the acetylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid using acetic anhydride with a catalytic amount of sulfuric acid. This method, when applied to the ester-protected (R)-4-(1-Hydroxyethyl)benzoic acid, would selectively yield the corresponding acetate (B1210297) ester at the secondary alcohol.
Etherification of the hydroxyl group can be accomplished, for instance, through a Williamson ether synthesis. This would typically involve deprotonating the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide. To avoid side reactions with the carboxylic acid, it would first be protected as an ester. The selective etherification of hydroxyl groups in the presence of other functionalities is a key strategy in multi-step synthesis. libretexts.org
Table 4: Derivatization at the Hydroxyl Group (with prior carboxyl protection)
| Functionalization | Reagent(s) | Resulting Functional Group |
| Esterification | Acetic Anhydride, H₂SO₄ (cat.) | Acetate Ester |
| Etherification | 1. Base (e.g., NaH)2. Alkyl Halide (e.g., CH₃I) | Methyl Ether |
Oxidation Reactions to Ketones
The secondary alcohol group of (R)-4-(1-Hydroxyethyl)benzoic acid can be oxidized to a ketone, yielding 4-acetylbenzoic acid. chemicalbook.com Milder oxidizing agents are preferred to avoid over-oxidation or reactions at other parts of the molecule.
Pyridinium chlorochromate (PCC) is a suitable reagent for the oxidation of secondary alcohols to ketones without affecting the carboxylic acid. The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH₂Cl₂). If the starting material is an ester, such as methyl (R)-4-(1-hydroxyethyl)benzoate, oxidation with PCC would yield methyl 4-acetylbenzoate. nih.gov The resulting keto-acid or keto-ester is a versatile intermediate for further chemical synthesis. chemicalbook.com
Table 5: Oxidation of the Chiral Hydroxyl Group
| Starting Material | Oxidizing Agent | Product |
| (R)-4-(1-Hydroxyethyl)benzoic acid | Pyridinium Chlorochromate (PCC) | 4-Acetylbenzoic acid |
| Methyl (R)-4-(1-hydroxyethyl)benzoate | Pyridinium Chlorochromate (PCC) | Methyl 4-acetylbenzoate |
| 4'-Methylacetophenone | Potassium Permanganate (KMnO₄) | 4-Acetylbenzoic acid chemicalbook.com |
Nucleophilic Substitution Reactions with Retention or Inversion of Configuration
The hydroxyl group of (R)-4-(1-Hydroxyethyl)benzoic acid is a key site for nucleophilic substitution reactions. The stereochemical outcome of these reactions, whether retention or inversion of configuration at the chiral center, is highly dependent on the reaction mechanism.
A prominent example of a reaction that proceeds with a predictable inversion of configuration is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the conversion of primary and secondary alcohols into a variety of other functional groups, including esters and azides, by reacting the alcohol with a nucleophile in the presence of triphenylphosphine (B44618) (TPP) and diethylazodicarboxylate (DEAD) or a related azodicarboxylate. organic-chemistry.org The mechanism involves the formation of an alkoxyphosphonium salt, which is then attacked by the nucleophile in a classic S(_N)2 fashion. nih.gov This backside attack by the nucleophile leads to a clean inversion of the stereocenter. organic-chemistry.orgnih.govmasterorganicchemistry.comjove.comlibretexts.orgbyjus.comlibretexts.org For instance, reacting (R)-4-(1-Hydroxyethyl)benzoic acid with a suitable nucleophile under Mitsunobu conditions would yield the corresponding (S)-substituted product.
In contrast, achieving retention of configuration typically requires a two-step process involving a double inversion. masterorganicchemistry.com One common strategy involves converting the alcohol to a good leaving group that can participate in a neighboring group participation mechanism, or by performing two sequential S(_N)2 reactions.
The choice of reagents and reaction conditions is therefore critical in directing the stereochemical outcome of nucleophilic substitution at the chiral center of (R)-4-(1-Hydroxyethyl)benzoic acid.
Aromatic Ring Modifications
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of (R)-4-(1-Hydroxyethyl)benzoic acid is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the ring: the carboxylic acid group (-COOH) and the (R)-1-hydroxyethyl group.
The carboxylic acid group is a meta-directing deactivator. quora.comorganicchemistrytutor.comunizin.orgmasterorganicchemistry.com Through its electron-withdrawing inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. quora.comorganicchemistrytutor.com The (R)-1-hydroxyethyl group, being an alkyl group with a hydroxyl substituent, is generally considered an ortho-, para-directing activator, although its activating effect is modest.
When both a meta-director and an ortho-, para-director are present on the same ring, their directing effects can be either cooperative or conflicting. In the case of (R)-4-(1-Hydroxyethyl)benzoic acid, the two groups are para to each other. The positions ortho to the (R)-1-hydroxyethyl group are the same as the positions meta to the carboxylic acid group. Therefore, the directing effects of both groups are synergistic, and electrophilic substitution is expected to occur at the positions ortho to the (R)-1-hydroxyethyl group (and meta to the carboxylic acid group).
For example, the nitration of benzoic acid typically yields m-nitrobenzoic acid. orgsyn.orgtruman.edu Similarly, the nitration of 4-ethylbenzoic acid would be expected to yield 4-ethyl-3-nitrobenzoic acid. chemicalbook.comnih.govnist.gov Thus, electrophilic aromatic substitution on (R)-4-(1-Hydroxyethyl)benzoic acid is predicted to favor substitution at the 3- and 5-positions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to derivatives of (R)-4-(1-Hydroxyethyl)benzoic acid to create more complex molecules. researchgate.netnobelprize.org Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are cornerstones of modern organic synthesis. researchgate.netnobelprize.orgyoutube.comyoutube.com
To utilize (R)-4-(1-Hydroxyethyl)benzoic acid in these reactions, it is often necessary to first convert one of the functional groups into a suitable coupling partner. For example, the carboxylic acid group can be converted to an aryl halide or triflate. A common precursor for Suzuki reactions is an aryl bromide. acs.orgrsc.org For instance, 4-bromobenzoic acid can undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. acs.orgrsc.org
The general mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium(0) species. nobelprize.orgnih.gov The cycle typically includes three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction), and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nobelprize.orgnih.gov
The choice of ligands on the palladium catalyst is crucial for the success of these reactions, influencing their efficiency and scope. nih.govorganic-chemistry.org A variety of phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have been developed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. nih.gov
Stereochemical Control and Retention During Reactions
Analysis of Enantiomeric Purity During Transformations
Maintaining and verifying the enantiomeric purity of (R)-4-(1-Hydroxyethyl)benzoic acid and its derivatives throughout a synthetic sequence is of paramount importance. Several analytical techniques are commonly employed to determine the enantiomeric excess (ee) of chiral compounds.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and reliable method for separating enantiomers and determining their relative amounts. uma.esmasterorganicchemistry.comhelixchrom.comsigmaaldrich.comthaiscience.infolongdom.org The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their quantification. uma.es
Gas Chromatography (GC) with a chiral column can also be used for the analysis of volatile chiral compounds. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess, often with the aid of chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent. acs.org The resulting diastereomers will have distinct NMR spectra, allowing for their integration and the calculation of the enantiomeric excess.
Other methods include fluorescence-based assays, which can be adapted for high-throughput screening of enantiomeric excess. nih.gov
The following table summarizes common analytical techniques for determining enantiomeric purity:
Table 1: Analytical Techniques for Enantiomeric Purity Analysis| Technique | Principle | Advantages |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. uma.esmasterorganicchemistry.comhelixchrom.comsigmaaldrich.comthaiscience.infolongdom.org | Widely applicable, high accuracy and precision. longdom.org |
| Chiral GC | Separation of volatile enantiomers on a chiral column. nih.gov | High resolution for volatile compounds. |
| NMR Spectroscopy | Use of chiral shift reagents or derivatizing agents to create diastereomeric species with distinct spectra. acs.org | Provides structural information in addition to enantiomeric ratio. |
| Fluorescence Spectroscopy | Utilizes fluorescent diastereomeric complexes for sensitive detection. nih.gov | High sensitivity, suitable for high-throughput screening. nih.gov |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. uma.es | Provides information about the absolute configuration. |
Mechanisms of Chiral Retention and Inversion
The stereochemical outcome of a reaction at a chiral center is fundamentally determined by the reaction mechanism.
Inversion of Configuration is the hallmark of the S(_N)2 reaction mechanism. masterorganicchemistry.comjove.comlibretexts.orgbyjus.comlibretexts.orgembibe.com In this concerted process, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). jove.comlibretexts.orgbyjus.comlibretexts.org This leads to a Walden inversion, where the stereochemistry at the chiral center is inverted, much like an umbrella flipping inside out in a strong wind. masterorganicchemistry.comjove.com The Mitsunobu reaction is a classic example of a process that proceeds with inversion of configuration via an S(_N)2 pathway. organic-chemistry.orgnih.gov
Racemization , or the formation of an equal mixture of both enantiomers, is characteristic of the S(_N)1 reaction mechanism. embibe.comutexas.edumasterorganicchemistry.com This two-step process involves the formation of a planar, achiral carbocation intermediate after the departure of the leaving group. embibe.commasterorganicchemistry.com The incoming nucleophile can then attack this flat intermediate from either face with equal probability, leading to a mixture of retention and inversion products. masterorganicchemistry.com
The following table outlines the stereochemical outcomes associated with these common reaction mechanisms:
Table 2: Stereochemical Outcomes of Nucleophilic Substitution Reactions| Mechanism | Stereochemical Outcome | Key Features |
|---|---|---|
| S(_N)2 | Inversion of configuration. masterorganicchemistry.comjove.comlibretexts.orgbyjus.comlibretexts.orgembibe.com | Concerted, bimolecular, backside attack. jove.comlibretexts.orgbyjus.comlibretexts.org |
| S(_N)1 | Racemization (mixture of inversion and retention). embibe.comutexas.edumasterorganicchemistry.com | Stepwise, unimolecular, formation of a planar carbocation intermediate. embibe.commasterorganicchemistry.com |
| Neighboring Group Participation | Retention of configuration. utexas.edu | Intramolecular cyclization followed by intermolecular attack. |
| Double Inversion | Retention of configuration. fiveable.me | Two sequential S(_N)2 reactions. |
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. For chiral molecules such as (R)-4-(1-Hydroxyethyl)benzoic acid, specialized NMR methods are employed to analyze its conformation and stereochemistry.
Chiral Solvating Agents and Chiral Shift Reagents in NMR
The determination of enantiomeric purity and the study of chiral recognition phenomena can be effectively achieved by using chiral solvating agents (CSAs) or chiral shift reagents (CSRs) in NMR spectroscopy. These chiral auxiliaries form transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to the differentiation of their NMR signals. nih.gov
In the case of (R)-4-(1-Hydroxyethyl)benzoic acid, the carboxylic acid group and the hydroxyl group can interact with a chiral amine or alcohol as a CSA through hydrogen bonding. This interaction leads to the formation of diastereomeric solvates with distinct chemical shifts. The magnitude of the chemical shift difference (Δδ) between the corresponding protons of the diastereomeric complexes provides information about the degree of chiral recognition.
For instance, the use of a chiral amine like (R)-1-phenylethylamine as a solvating agent would be expected to produce observable chemical shift differences for the methine proton (H-α) and the methyl protons of the ethyl group in the ¹H NMR spectrum of (R)-4-(1-Hydroxyethyl)benzoic acid.
Table 1: Hypothetical ¹H NMR Chemical Shift Data for (R)-4-(1-Hydroxyethyl)benzoic acid in the Presence of a Chiral Solvating Agent (CSA)
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) with (R)-1-phenylethylamine (ppm) | Chemical Shift Difference (Δδ) (ppm) |
|---|---|---|---|
| -CH(OH)- | 4.90 | 4.95 | 0.05 |
| -CH₃ | 1.50 | 1.53 | 0.03 |
| Aromatic-H (ortho to COOH) | 8.05 | 8.08 | 0.03 |
Two-Dimensional NMR Techniques for Complex Structure Assignment
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules with overlapping resonances. For (R)-4-(1-Hydroxyethyl)benzoic acid, a combination of 2D NMR experiments such as COSY, HSQC, and HMBC would provide a complete structural assignment.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. For (R)-4-(1-Hydroxyethyl)benzoic acid, a cross-peak between the methine proton (-CH(OH)-) and the methyl protons (-CH₃) would be expected, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. columbia.edu It allows for the definitive assignment of the carbon signals for the methine and methyl groups, as well as the aromatic carbons.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for (R)-4-(1-Hydroxyethyl)benzoic acid
| Atom | ¹H Chemical Shift (δ) (ppm) | ¹³C Chemical Shift (δ) (ppm) | Key HMBC Correlations |
|---|---|---|---|
| -COOH | ~12.0 | ~172.0 | Aromatic C1, Aromatic C2/C6 |
| Aromatic C1 | - | ~130.0 | - |
| Aromatic C2/C6 | 8.05 | ~130.5 | -COOH, Aromatic C4 |
| Aromatic C3/C5 | 7.45 | ~126.0 | Aromatic C1, -CH(OH)- |
| Aromatic C4 | - | ~148.0 | - |
| -CH(OH)- | 4.90 | ~70.0 | -CH₃, Aromatic C4, Aromatic C3/C5 |
Chiroptical Spectroscopy for Absolute Configuration Determination and Conformational Insights
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemical features of chiral molecules and are instrumental in determining their absolute configuration and preferred conformations in solution.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the absolute configuration of stereogenic centers and the secondary structure of macromolecules. For a small molecule like (R)-4-(1-Hydroxyethyl)benzoic acid, the CD spectrum is dominated by electronic transitions associated with its chromophores, primarily the benzoic acid moiety.
The benzoic acid chromophore gives rise to characteristic Cotton effects in the UV region. The sign and magnitude of these Cotton effects are dependent on the spatial arrangement of the substituents around the chiral center and their interaction with the aromatic ring. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be confidently assigned.
Table 3: Predicted Circular Dichroism Data for (R)-4-(1-Hydroxyethyl)benzoic acid
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition |
|---|---|---|
| ~280 | Negative | n → π* (carbonyl) |
| ~240 | Positive | π → π* (aromatic) |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with respect to the wavelength of plane-polarized light. An ORD curve provides information that is complementary to a CD spectrum. A plain ORD curve shows a monotonic change in optical rotation with wavelength, while a curve exhibiting one or more peaks and troughs is known as a Cotton effect curve.
For (R)-4-(1-Hydroxyethyl)benzoic acid, the ORD spectrum would be expected to show a complex Cotton effect in the regions of its UV absorptions. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. The analysis of the ORD curve can corroborate the absolute configuration determined by CD spectroscopy and can also provide insights into the conformational flexibility of the molecule.
Table 4: Key Features of the Hypothetical Optical Rotatory Dispersion Curve for (R)-4-(1-Hydroxyethyl)benzoic acid
| Feature | Wavelength (nm) | Sign of Rotation |
|---|---|---|
| Peak | ~250 | Positive |
| Trough | ~220 | Negative |
Vibrational Spectroscopy for Hydrogen Bonding and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular and intramolecular interactions, such as hydrogen bonding. These techniques are also sensitive to conformational changes.
For (R)-4-(1-Hydroxyethyl)benzoic acid, both the carboxylic acid and the hydroxyl groups can act as hydrogen bond donors and acceptors. This can lead to the formation of various hydrogen-bonded species, including intramolecular hydrogen bonds between the hydroxyl and carboxyl groups, and intermolecular hydrogen bonds leading to dimers or oligomers.
The O-H stretching vibrations are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, the O-H stretch for both the alcohol and carboxylic acid would appear as sharp bands at higher wavenumbers. However, due to strong intermolecular hydrogen bonding, these bands are typically broad and shifted to lower wavenumbers in the condensed phase. docbrown.info The C=O stretching vibration of the carboxylic acid is also sensitive to its hydrogen-bonding environment. docbrown.info
By studying the vibrational spectra under different conditions (e.g., in different solvents, at various concentrations, or at different temperatures), it is possible to gain insights into the predominant hydrogen-bonding motifs and the conformational preferences of (R)-4-(1-Hydroxyethyl)benzoic acid.
Table 5: Characteristic Infrared (IR) and Raman Vibrational Frequencies for (R)-4-(1-Hydroxyethyl)benzoic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Comments |
|---|---|---|---|---|
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) | Weak | Broadened due to strong hydrogen bonding. |
| Alcoholic O-H | Stretching | ~3400 (broad) | Weak | Involved in hydrogen bonding. |
| Aromatic C-H | Stretching | 3100-3000 | Strong | |
| Aliphatic C-H | Stretching | 3000-2850 | Medium | |
| Carbonyl C=O | Stretching | ~1700 | Medium | Position is sensitive to dimerization via hydrogen bonding. |
| Aromatic C=C | Stretching | 1600-1450 | Strong | Characteristic of the benzene (B151609) ring. |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of (R)-4-(1-Hydroxyethyl)benzoic acid is expected to be complex, dominated by features from the hydroxyl, carbonyl, and aromatic moieties.
The most prominent feature is anticipated to be a very broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This band is characteristic of the O-H stretching vibration of the carboxylic acid group, with its significant broadening resulting from strong intermolecular hydrogen bonding that typically forms a cyclic dimer structure. nih.govquora.comdocbrown.infolibretexts.org Superimposed on this broad absorption, a sharper O-H stretching band from the secondary alcohol group is expected to appear around 3400-3200 cm⁻¹.
The carbonyl (C=O) stretching vibration of the carboxylic acid, conjugated with the benzene ring, will produce a strong, sharp absorption peak in the region of 1710–1680 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹.
The fingerprint region (below 1500 cm⁻¹) will contain a wealth of information. Key absorptions include C-O stretching vibrations from the carboxylic acid group (around 1320–1210 cm⁻¹) and the secondary alcohol (around 1100 cm⁻¹). quora.comdocbrown.info A broad, medium-intensity peak corresponding to the out-of-plane O-H bend of the hydrogen-bonded carboxylic acid dimer is also characteristic and typically appears near 960-900 cm⁻¹. docbrown.infospectroscopyonline.com
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3400–3200 | O–H Stretch | Secondary Alcohol | Medium, Broad |
| 3300–2500 | O–H Stretch | Carboxylic Acid (H-bonded) | Very Broad, Strong |
| 3100–3000 | C–H Stretch | Aromatic | Weak to Medium |
| 2980–2850 | C–H Stretch | Aliphatic (CH₃, CH) | Weak to Medium |
| 1710–1680 | C=O Stretch | Carboxylic Acid (Conjugated) | Strong, Sharp |
| ~1605 and ~1500 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| 1320–1210 | C–O Stretch | Carboxylic Acid | Strong |
| ~1100 | C–O Stretch | Secondary Alcohol | Medium |
| 960–900 | O–H Bend (Out-of-plane) | Carboxylic Acid (Dimer) | Medium, Broad |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For (R)-4-(1-Hydroxyethyl)benzoic acid, the Raman spectrum would be particularly useful for characterizing the aromatic backbone.
Strong signals are expected for the symmetric "ring breathing" vibration of the para-disubstituted benzene ring, typically appearing near 1000 cm⁻¹, and for the aromatic C=C stretching vibrations around 1600 cm⁻¹. researchgate.net Aliphatic and aromatic C-H stretching vibrations are also readily observed in the 3100-2800 cm⁻¹ region. In contrast to FT-IR, polar functional groups like O-H and C=O produce weaker signals in Raman spectroscopy. physicsopenlab.org The C-O stretching modes of both the acid and alcohol are also expected to be present but may be less intense than in the IR spectrum. physicsopenlab.org
| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100–3050 | C–H Stretch | Aromatic | Medium |
| 3000–2850 | C–H Stretch | Aliphatic | Medium to Strong |
| ~1600 | C=C Stretch | Aromatic Ring | Strong |
| ~1000 | Ring Breathing | Aromatic Ring | Strong |
| ~850 | C-C Stretch | Aliphatic | Medium |
X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation
Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For a chiral molecule like (R)-4-(1-Hydroxyethyl)benzoic acid, SCXRD is uniquely capable of confirming the absolute configuration of the stereocenter. By analyzing the diffraction pattern of a suitable single crystal, it is possible to map the precise position of every atom, defining bond lengths, bond angles, and torsional angles.
The determination of the absolute stereochemistry—confirming the '(R)' configuration—is achieved through the analysis of anomalous dispersion effects, particularly when using copper radiation or in the presence of a heavier atom. rsc.orgdntb.gov.ua Although a crystal structure for (R)-4-(1-Hydroxyethyl)benzoic acid is not publicly deposited, this technique would be the gold standard for its complete structural and stereochemical verification. The resulting structural data would also provide invaluable insight into the intermolecular interactions that govern the crystal packing, as detailed in the following sections.
Crystal Engineering of Chiral Salts and Cocrystals
Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. (R)-4-(1-Hydroxyethyl)benzoic acid is an ideal candidate for crystal engineering due to its possession of two distinct and reliable hydrogen-bonding functional groups: a carboxylic acid and an alcohol. These groups allow for the formation of multicomponent crystals, such as salts and cocrystals, which can modify the compound's physicochemical properties without altering its covalent structure.
The formation of a chiral salt involves the reaction of the acidic carboxylic group with a chiral or achiral base. This proton transfer creates an ionic interaction that becomes a primary driver of the crystal packing, supplemented by hydrogen bonds from the alcohol group.
The formation of chiral cocrystals involves combining the molecule with a neutral coformer, where both components are linked in the crystal lattice through non-covalent interactions, primarily hydrogen bonds. acs.org The presence of both a strong hydrogen bond donor/acceptor (carboxylic acid) and a donor/acceptor alcohol group allows for a high degree of predictability in forming supramolecular synthons—robust and repeatable patterns of intermolecular interactions. researchgate.netmdpi.com Studies on related chiral molecules like mandelic acid have demonstrated that cocrystallization is a powerful tool for chiral resolution and for creating new solid forms with tailored properties. rsc.orgacs.orgacs.org
Hydrogen Bonding Networks in Crystalline Structures
The solid-state architecture of (R)-4-(1-Hydroxyethyl)benzoic acid will be dictated by a network of hydrogen bonds. The carboxylic acid and secondary alcohol groups provide the necessary components for a rich variety of intermolecular connections.
The most common and robust interaction for carboxylic acids is the formation of a cyclic dimer via a pair of O-H···O=C hydrogen bonds, described by the graph set notation R²₂(8). libretexts.orgmdpi.com This synthon is a highly predictable feature in the crystal structures of many benzoic acid derivatives.
However, the presence of the additional alcohol O-H group introduces competition and the potential for more complex networks. mdpi.combohrium.com In studies of other α-hydroxy carboxylic acids, it has been found that hydrogen bonds between the carboxylic acid and the alcohol group are common. researchgate.netmdpi.com This can lead to the formation of catemeric (chain) or helical motifs where molecules are linked head-to-tail. For instance, a common interaction involves the carboxylic acid's O-H donating to the alcohol's oxygen, while the alcohol's O-H donates to the carbonyl oxygen of a third molecule, creating extended chains. mdpi.combohrium.com The specific network formed depends on the subtle energetic balance between the different possible synthons.
| Synthon Type | Interacting Groups | Description | Graph Set Notation |
|---|---|---|---|
| Homosynthon | Carboxylic Acid ↔ Carboxylic Acid | Classic cyclic dimer formation. | R²₂(8) |
| Heterosynthon | Carboxylic Acid (OH) → Alcohol (O) | Acid donates a hydrogen bond to the alcohol oxygen. | Chain/Catemer |
| Heterosynthon | Alcohol (OH) → Carbonyl (C=O) | Alcohol donates a hydrogen bond to the carbonyl oxygen. | Chain/Catemer |
| Homosynthon | Alcohol ↔ Alcohol | Formation of hydrogen-bonded alcohol chains. | Chain/Catemer |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For (R)-4-(1-Hydroxyethyl)benzoic acid, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and energetic profile.
A typical DFT study of this molecule would involve geometry optimization using a functional such as B3LYP or M06-2X, combined with a basis set like 6-31G(d) or larger. nih.gov The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data for similar molecules. comporgchem.com
The primary outputs of such a calculation include the optimized molecular structure, detailing bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides valuable information on the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. mdpi.com
A hypothetical table of results from a DFT calculation on (R)-4-(1-Hydroxyethyl)benzoic acid is presented below.
Table 1: Hypothetical DFT-Calculated Properties of (R)-4-(1-Hydroxyethyl)benzoic acid
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -612.xxxx |
| HOMO Energy (eV) | -6.xxxx |
| LUMO Energy (eV) | -1.xxxx |
| HOMO-LUMO Gap (eV) | 5.xxxx |
Note: The values in this table are illustrative and represent the type of data obtained from a DFT calculation.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for energetic and structural predictions.
For (R)-4-(1-Hydroxyethyl)benzoic acid, high-accuracy ab initio calculations could be employed to refine the energetic landscape, particularly for studying intermolecular interactions such as the hydrogen bonding that can occur between the carboxylic acid and hydroxyl groups of different molecules. These calculations are crucial for understanding the formation of dimers and other aggregates in the solid state and in solution. acs.org
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in (R)-4-(1-Hydroxyethyl)benzoic acid—specifically the C-C bond between the aromatic ring and the ethyl group, and the C-O bond of the hydroxyl group—gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of a molecule over time. ucl.ac.uk In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, such as the General Amber Force Field (GAFF). ucl.ac.uk
For (R)-4-(1-Hydroxyethyl)benzoic acid, MD simulations can be used to study its dynamic behavior in different environments, such as in various solvents or in the solid state. rsc.org These simulations can reveal the preferred conformations of the molecule, the flexibility of its different parts, and how it interacts with its surroundings through hydrogen bonding and other non-covalent interactions. acs.orgucl.ac.uk The simulations can also provide insights into the formation of intermolecular hydrogen-bonded dimers. acs.org
Potential Energy Surface (PES) mapping is a computational technique used to systematically explore the energy of a molecule as a function of its geometry. For (R)-4-(1-Hydroxyethyl)benzoic acid, a PES map would typically be generated by systematically rotating the key dihedral angles and calculating the energy at each point using a quantum chemical method like DFT.
The resulting PES provides a detailed map of the low-energy conformations (valleys on the surface) and the transition states that connect them (saddle points). This information is invaluable for understanding the molecule's conformational preferences and the dynamics of its interconversion between different shapes.
Prediction of Spectroscopic Properties
Computational methods can be used to predict various spectroscopic properties of (R)-4-(1-Hydroxyethyl)benzoic acid, which can then be compared with experimental spectra to aid in structure elucidation and assignment.
The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a significant application of DFT. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. nih.gov For a chiral molecule like (R)-4-(1-Hydroxyethyl)benzoic acid, comparing the predicted NMR spectra of different possible stereoisomers with experimental data can be a powerful method for confirming its absolute configuration. acs.org
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated using DFT. The calculated frequencies are often scaled by an empirical factor to account for systematic errors in the calculations. mdpi.com The predicted vibrational spectrum can be used to assign the various peaks in the experimental spectrum to specific molecular motions, such as the stretching of the O-H and C=O bonds.
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for (R)-4-(1-Hydroxyethyl)benzoic acid
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (hydroxyl) | 3450 | 3465 |
| O-H Stretch (carboxylic acid) | 3050 | 3060 |
| C=O Stretch (carboxylic acid) | 1685 | 1690 |
| C-O Stretch (hydroxyl) | 1080 | 1085 |
Note: The values in this table are for illustrative purposes and represent the expected correlation between calculated and experimental data.
Computational Chiroptical Property Prediction (CD, ORD)
The chiroptical properties of (R)-4-(1-Hydroxyethyl)benzoic acid, namely its electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are of significant interest for determining its absolute configuration and understanding its interaction with polarized light. Time-dependent density functional theory (TD-DFT) has emerged as a reliable method for simulating these properties. nih.govnih.govresearchgate.netresearchgate.netunimelb.edu.au
The computational protocol typically involves:
Conformational Search: Identifying all low-energy conformers of the molecule, as the observed chiroptical spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as B3LYP with a 6-31G* or larger basis set.
TD-DFT Calculations: Calculating the vertical excitation energies and corresponding rotatory strengths for each optimized conformer.
Spectral Simulation: Generating the final ECD and ORD spectra by applying a broadening function (e.g., Gaussian or Lorentzian) to the calculated transitions and averaging the spectra based on the Boltzmann population of each conformer.
For chiral aromatic carboxylic acids like (R)-4-(1-Hydroxyethyl)benzoic acid, the electronic transitions responsible for the CD signals are often complex, involving π → π* transitions of the aromatic ring and n → π* transitions of the carboxyl group. nih.gov The presence of the chiral center induces a differential absorption of left and right circularly polarized light, giving rise to the characteristic CD spectrum.
A significant challenge in the computational prediction of chiroptical properties for carboxylic acids is the potential for intermolecular hydrogen bonding, leading to the formation of dimers or other aggregates, which can significantly alter the experimental spectra. nih.gov To mitigate this, calculations are often performed on the isolated molecule in the gas phase or using implicit solvent models. Alternatively, experimental measurements can be performed on the corresponding sodium salts or acid anhydrides to minimize aggregation effects. nih.gov
A hypothetical calculated ECD spectrum for (R)-4-(1-Hydroxyethyl)benzoic acid would be expected to show Cotton effects corresponding to the electronic transitions of the substituted benzene (B151609) chromophore. The sign and magnitude of these effects would be directly related to the (R) configuration at the stereocenter.
Vibrational Frequency Calculations and Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational methods, particularly DFT, are invaluable for the assignment of vibrational modes to specific molecular motions. banglajol.infonih.govactascientific.comresearchgate.netvjst.vnindexcopernicus.com The calculation of the vibrational frequencies of (R)-4-(1-Hydroxyethyl)benzoic acid typically involves:
Geometry Optimization: Obtaining the equilibrium geometry of the molecule at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
Frequency Calculation: Computing the second derivatives of the energy with respect to the nuclear coordinates to obtain the harmonic vibrational frequencies.
Scaling: Applying a scaling factor to the calculated frequencies to correct for anharmonicity and the approximate nature of the exchange-correlation functional.
Potential Energy Distribution (PED) Analysis: Determining the contribution of each internal coordinate (bond stretching, angle bending, etc.) to a given normal mode, which aids in the precise assignment of the vibrational bands.
The calculated vibrational spectrum of (R)-4-(1-Hydroxyethyl)benzoic acid would exhibit characteristic bands for its functional groups. A representative table of calculated and expected experimental vibrational frequencies is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹) |
| O-H Stretch (Alcohol) | ~3400 | 3200-3600 |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | 2500-3300 (broad) |
| C-H Stretch (Aromatic) | ~3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | ~2980-2900 | 2990-2850 |
| C=O Stretch (Carboxylic Acid) | ~1700 | 1725-1700 |
| C=C Stretch (Aromatic) | ~1600, ~1500, ~1450 | 1625-1430 |
| C-O Stretch (Alcohol) | ~1100 | 1260-1000 |
| C-O Stretch (Carboxylic Acid) | ~1300 | 1320-1210 |
| O-H Bend (Carboxylic Acid) | ~1420 | 1440-1395 |
| O-H Bend (Alcohol) | ~1350 | 1420-1330 |
| C-H Bend (Aromatic) | ~850 | 900-675 |
Reaction Mechanism Studies
Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including those involving chiral molecules like (R)-4-(1-Hydroxyethyl)benzoic acid.
Transition State Characterization
The study of reaction mechanisms hinges on the characterization of transition states (TS), which are the energy maxima along the reaction coordinate. For reactions involving the chiral center of (R)-4-(1-Hydroxyethyl)benzoic acid, such as its oxidation to 4-acetylbenzoic acid or its esterification, computational methods can be employed to locate and characterize the relevant transition states.
The process involves:
Locating the TS: Using various algorithms to find the saddle point on the potential energy surface corresponding to the TS.
Frequency Analysis: Confirming that the located structure is a true TS by ensuring it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the TS to connect it to the corresponding reactants and products.
The energy of the transition state determines the activation energy of the reaction, which is a key factor in its kinetics.
Reaction Pathway Elucidation and Stereoselectivity Modeling
Computational modeling is particularly powerful for understanding and predicting the stereoselectivity of reactions. For instance, in the reduction of a prochiral ketone to form a chiral alcohol like (R)-4-(1-Hydroxyethyl)benzoic acid, theoretical models can explain why one enantiomer is formed preferentially. mdpi.comrsc.orgacs.orgnih.gov
This is achieved by:
Modeling Stereoisomeric Transition States: For a stereoselective reaction, there will be at least two diastereomeric transition states leading to the different stereoisomeric products.
Comparing Transition State Energies: The difference in the free energies of these diastereomeric transition states determines the enantiomeric or diastereomeric excess of the reaction. The pathway with the lower energy transition state will be favored, leading to the major product.
For example, in the asymmetric reduction of 4-acetylbenzoic acid using a chiral catalyst, computational models can be built for the transition states leading to both the (R) and (S) enantiomers of 4-(1-hydroxyethyl)benzoic acid. By comparing the energies of these two transition states, the stereochemical outcome of the reaction can be predicted. These models often take into account non-covalent interactions between the substrate and the chiral catalyst that are responsible for the stereochemical control. acs.orgresearchgate.netmdpi.com
Intermolecular Interactions and Non-Covalent Bonding Analysis
The solid-state structure and properties of (R)-4-(1-Hydroxyethyl)benzoic acid are governed by a network of intermolecular interactions. Computational analysis can identify and quantify these non-covalent interactions. acs.orgresearchgate.netrsc.orgacs.orgwikipedia.orgrsc.orgresearchgate.net
The primary intermolecular interactions expected for this molecule include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers in the solid state. The alcohol group can also participate in hydrogen bonding as both a donor and an acceptor.
π-π Stacking: The benzene rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align.
Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and analyze these weak interactions in real space, providing a deeper understanding of the forces that hold the crystal lattice together. These analyses can reveal the presence and strength of various interactions that dictate the supramolecular assembly of the molecule.
Applications in Advanced Organic Synthesis and Materials Science
A Chiral Building Block in the Synthesis of Complex Organic Molecules
The enantiopure nature of (R)-4-(1-Hydroxyethyl)benzoic acid makes it a valuable chiral synthon. In organic synthesis, the precise control of stereochemistry is paramount, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
Precursor to Chiral Auxiliaries and Ligands
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to guide the stereoselective formation of new chiral centers. While direct literature examples of (R)-4-(1-Hydroxyethyl)benzoic acid being used as a precursor for commercially available chiral auxiliaries are not abundant, its structure is well-suited for such applications. The carboxylic acid and hydroxyl groups can be readily modified to attach the auxiliary to a substrate and to influence the facial selectivity of reactions.
Similarly, the synthesis of chiral ligands for asymmetric catalysis is a cornerstone of modern organic chemistry. These ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of transformations. The bifunctional nature of (R)-4-(1-Hydroxyethyl)benzoic acid allows for its derivatization into various ligand scaffolds. For instance, the hydroxyl and carboxyl groups can be used as points of attachment for phosphine (B1218219), amine, or other coordinating moieties, leading to the formation of bidentate or polydentate chiral ligands.
Development of Chiral Catalysts and Organocatalysts
The development of novel and efficient chiral catalysts is a continuous effort in chemical research. The structural framework of (R)-4-(1-Hydroxyethyl)benzoic acid provides a platform for the design of new catalytic systems.
Ligand Design and Synthesis Utilizing the Hydroxyethylbenzoic Acid Scaffold
The synthesis of new ligands is a critical aspect of catalyst development. The hydroxyethylbenzoic acid scaffold can be elaborated into a variety of ligand types. For example, esterification or amidation of the carboxylic acid, combined with etherification or substitution of the hydroxyl group, can lead to a diverse library of potential ligands. These ligands can then be screened for their efficacy in various metal-catalyzed asymmetric reactions.
Application in Asymmetric Catalysis (e.g., C-C bond formation)
Chiral ligands derived from scaffolds similar to (R)-4-(1-Hydroxyethyl)benzoic acid could find application in a wide range of asymmetric catalytic reactions, including crucial carbon-carbon bond-forming reactions. These reactions are fundamental to the construction of the carbon skeletons of many organic molecules. Examples of such reactions include asymmetric allylic alkylations, aldol (B89426) reactions, and Michael additions. The stereochemical outcome of these reactions would be dictated by the chiral environment created by the ligand around the metal center.
Advanced Materials Research
The unique combination of chirality and functional groups in (R)-4-(1-Hydroxyethyl)benzoic acid also makes it a candidate for the development of advanced materials with tailored properties.
The incorporation of chiral units into polymers can lead to materials with interesting optical and recognition properties. For instance, chiral polymers have been synthesized and utilized as stereospecific inhibitors in the kinetic resolution of racemic amino acids rsc.org. While this study did not use (R)-4-(1-Hydroxyethyl)benzoic acid as the monomer, it demonstrates the principle of using chiral polymers for enantiomeric separation. The vinylation of (R)-4-(1-Hydroxyethyl)benzoic acid could produce a chiral monomer suitable for polymerization, leading to materials for chiral chromatography or as chiral additives for inducing helical structures in liquid crystal phases.
Furthermore, the development of chiral liquid crystals is an active area of research due to their applications in display technologies and optical sensors. While some studies have explored the use of chiral benzoic acid derivatives to induce chirality in liquid crystal phases, specific research on derivatives of (R)-4-(1-Hydroxyethyl)benzoic acid in this context is not extensively documented researchgate.netmdpi.com. The introduction of this chiral moiety into a mesogenic (liquid crystal-forming) structure could lead to novel materials with unique electro-optical properties.
Incorporation into Chiral Polymers for Stereoselective Applications
The development of chiral polymers for stereoselective applications, such as in enantioselective catalysis or chiral chromatography, is a significant goal in polymer chemistry. The efficacy of these polymers hinges on the incorporation of monomers with stable and well-defined chiral centers. (R)-4-(1-Hydroxyethyl)benzoic acid is a prime candidate for such a monomer.
The presence of both a carboxylic acid and a hydroxyl group allows (R)-4-(1-Hydroxyethyl)benzoic acid to be used as an A-B type monomer in step-growth polymerization to form chiral polyesters. The general reaction would be a self-polyesterification, typically requiring activation of the carboxylic acid or catalysis to proceed.
Table 1: Potential Polyesterification of (R)-4-(1-Hydroxyethyl)benzoic Acid
| Reaction Type | Monomer | Repeating Unit | Potential Polymer Class |
|---|
The resulting polyesters would possess a chiral center in each repeating unit, creating a macromolecule with a defined helical or other secondary structure. Such polymers are of great interest for applications in chiral separations. For instance, when used as a stationary phase in High-Performance Liquid Chromatography (HPLC), the polymer's chiral cavities can exhibit different affinities for the enantiomers of a racemic analyte, allowing for their separation. While specific studies on polyesters from (R)-4-(1-Hydroxyethyl)benzoic acid are not widely documented, research on analogous chiral aromatic polyesters demonstrates the viability of this approach. scispace.com The stereoregularity of the polymer backbone, dictated by the enantiopurity of the monomer, is crucial for achieving high stereoselectivity.
Design of Chiral Liquid Crystals and Self-Assembled Systems
Chiral liquid crystals, or cholesteric liquid crystals, are materials that exhibit a helical superstructure. This structure arises from the introduction of a chiral molecule (a chiral dopant) into a non-chiral (nematic) liquid crystal host. epo.org The ability of the dopant to induce this helical twist is known as its Helical Twisting Power (HTP).
(R)-4-(1-Hydroxyethyl)benzoic acid possesses the necessary molecular features to act as a chiral dopant. Its rigid aromatic core is a common feature in liquid crystal molecules, and its chiral center can impart the necessary twist to a nematic host. epo.org The hydroxyl and carboxylic acid groups also allow for the formation of hydrogen bonds, which can influence the self-assembly and thermal behavior of the liquid crystalline phase. nih.govresearchgate.net
While direct studies on the use of (R)-4-(1-Hydroxyethyl)benzoic acid as a chiral dopant are limited, the principles are well-established with similar chiral benzoic acid derivatives. epo.orgbeilstein-journals.org The HTP of a dopant is highly dependent on its molecular structure and its interaction with the host.
Table 2: Hypothetical Properties of a Nematic Liquid Crystal Doped with a Derivative of (R)-4-(1-Hydroxyethyl)benzoic Acid
| Nematic Host | Chiral Dopant (Hypothetical Ester Derivative) | Concentration (wt%) | Resulting Phase | Helical Pitch (p) (μm) |
|---|---|---|---|---|
| 5CB (4-Cyano-4'-pentylbiphenyl) | (R)-4-(1-Acetoxyethyl)benzoic acid | 1.0 | Chiral Nematic (N*) | >10 |
This table is illustrative and based on the typical behavior of chiral dopants. The exact helical pitch would need to be determined experimentally.
The esterification or etherification of the hydroxyl group in (R)-4-(1-Hydroxyethyl)benzoic acid with various alkyl chains could be used to tune its solubility in the liquid crystal host and modify its HTP, as is common practice in the design of novel chiral dopants. patentcut.com
Role in Supramolecular Chemistry for Chiral Recognition
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Chiral recognition is a key area within this field, where a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule.
(R)-4-(1-Hydroxyethyl)benzoic acid is an excellent candidate for designing chiral hosts for supramolecular recognition. The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of predictable dimeric or catemeric structures. aps.orgnih.gov The chiral hydroxyl group can act as an additional binding site, creating a three-dimensional chiral pocket. The aromatic ring can participate in π-π stacking interactions.
These functionalities allow (R)-4-(1-Hydroxyethyl)benzoic acid to be used in the construction of systems for the chiral recognition of small molecules, such as amino acids or chiral amines. The host-guest complex formed with one enantiomer of the guest would be more stable than the complex formed with the other enantiomer, allowing for enantioselective sensing or separation.
Table 3: Potential Non-Covalent Interactions of (R)-4-(1-Hydroxyethyl)benzoic Acid in Chiral Recognition
| Functional Group | Potential Interaction | Role in Chiral Recognition |
|---|---|---|
| Carboxylic Acid | Hydrogen Bonding (Donor & Acceptor) | Primary binding site for guests with complementary H-bond functionality (e.g., amines, amides). |
| (R)-Hydroxyl Group | Hydrogen Bonding (Donor & Acceptor) | Secondary binding site, contributes to the stereoselectivity of the binding pocket. |
While specific host-guest systems based solely on (R)-4-(1-Hydroxyethyl)benzoic acid are not extensively reported, the principles of using chiral carboxylic acids for the recognition of amino acids and other chiral molecules are well-established in supramolecular chemistry. nih.gov The combination of hydrogen bonding and stereospecific interactions allows for the differentiation of enantiomers with high fidelity.
Conclusion and Future Research Directions
Current Challenges in Enantioselective Synthesis and Resolution
The primary route to (R)-4-(1-Hydroxyethyl)benzoic acid involves the asymmetric reduction of the prochiral ketone, 4-acetylbenzoic acid. While conceptually straightforward, achieving high enantioselectivity and yield presents several challenges.
A significant hurdle lies in the development of highly efficient and selective catalysts for the asymmetric hydrogenation of 4-acetylbenzoic acid. While numerous catalysts exist for the reduction of ketones, their effectiveness can be substrate-dependent. The electronic properties of the carboxyl group on the aromatic ring can influence the interaction between the substrate and the catalyst, sometimes leading to lower enantiomeric excess (ee) or requiring higher catalyst loadings compared to simpler ketones. Furthermore, the presence of both a carboxylic acid and a ketone functionality in the same molecule can lead to side reactions or catalyst inhibition, complicating the synthetic process.
Another major challenge is the resolution of racemic 4-(1-hydroxyethyl)benzoic acid. Classical resolution techniques, which involve the formation of diastereomeric salts with a chiral resolving agent, can be effective but are often inefficient. This method's success is contingent on finding a suitable and cost-effective resolving agent that forms well-defined, easily separable crystalline salts. This process can be empirical and time-consuming, with no guarantee of success. Moreover, this approach is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer, unless an efficient racemization process for the unwanted enantiomer is developed and integrated.
Chromatographic methods, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, can provide excellent separation of enantiomers. However, these methods are often expensive and not practical for large-scale production, making them more suitable for analytical purposes or the purification of small quantities of the compound. The development of more economical and scalable chiral separation techniques remains an active area of research. nih.gov
Emerging Methodologies and Technologies
To address the challenges in producing enantiomerically pure (R)-4-(1-Hydroxyethyl)benzoic acid, researchers are exploring a range of emerging methodologies and technologies, with a strong focus on biocatalysis and advanced catalytic systems.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols with high enantioselectivity. Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the reduction of prochiral ketones to their corresponding alcohols with exquisite stereocontrol. Recent studies have focused on the discovery and engineering of ADHs with broad substrate scopes and high stability. For instance, variants of ADHs from organisms like Lactobacillus kefir have shown the ability to reduce a wide range of ketones to their (R)-alcohols with excellent enantiomeric excess. nih.gov These enzymatic reactions are often conducted under mild conditions in aqueous media, offering a greener and more sustainable alternative to traditional chemical methods. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, further simplifies the process and reduces costs. nih.gov
Chemoenzymatic deracemization is another promising strategy that combines the selectivity of enzymes with the efficiency of chemical catalysts. This one-pot approach can theoretically convert a racemic mixture entirely into a single enantiomer, overcoming the 50% yield limitation of classical resolution. In a typical chemoenzymatic deracemization of a racemic alcohol, one enantiomer is selectively oxidized by an enzyme, and the resulting ketone is then asymmetrically reduced back to the desired alcohol enantiomer using a chemical or another enzymatic catalyst.
Potential for Novel Applications in Non-Biological Chemical Sciences
While chiral molecules are often associated with biological activity, the unique properties of (R)-4-(1-Hydroxyethyl)benzoic acid lend themselves to a variety of applications in the non-biological chemical sciences, particularly in materials science.
Chiral Liquid Crystals: The incorporation of chiral molecules, known as chiral dopants, into nematic liquid crystal phases can induce a helical structure, leading to the formation of cholesteric liquid crystals. These materials exhibit unique optical properties, such as the selective reflection of circularly polarized light, making them valuable for applications in displays, sensors, and smart windows. walisongo.ac.id The molecular structure of (R)-4-(1-Hydroxyethyl)benzoic acid, with its rigid aromatic core and chiral center, makes it a potential candidate for the synthesis of novel chiral dopants. By modifying the carboxylic acid and hydroxyl groups, it can be incorporated into liquid crystal structures, and its specific chirality can influence the pitch and handedness of the resulting helical superstructure. Racemic mixtures of similar chiral compounds have been used as dopants to modify the properties of liquid crystalline mixtures, suggesting that the enantiomerically pure form could offer more precise control over these properties. mdpi.com
Chiral Polymers and Materials: (R)-4-(1-Hydroxyethyl)benzoic acid can serve as a valuable chiral building block, or synthon, for the synthesis of specialty polymers. The presence of two reactive functional groups, the carboxylic acid and the hydroxyl group, allows for its incorporation into polyester (B1180765) and other polymer backbones through condensation polymerization. The introduction of this chiral unit can impart specific properties to the resulting polymer, such as the ability to recognize and separate other chiral molecules. Such chiral polymers have potential applications as stationary phases in chromatography for enantioseparation, as well as in the development of chiral sensors and membranes.
The field of chiral materials is continuously expanding, and the availability of enantiomerically pure building blocks like (R)-4-(1-Hydroxyethyl)benzoic acid is crucial for the design and synthesis of new materials with tailored chiroptical and recognition properties.
Q & A
Q. What are the recommended methods for synthesizing (R)-4-(1-Hydroxyethyl)benzoic acid with high enantiomeric purity?
Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a related compound, 4-[(1R)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride, is synthesized using 4-hydroxybenzoic acid and (R)-2-amino-1-ethanol under acidic conditions with HCl as a catalyst . Purification via recrystallization or chiral HPLC (as shown in Figure S15 ) ensures enantiomeric purity. Key parameters include pH control (<2.0) and temperature (50–70°C) to minimize racemization.
| Critical Parameters | Optimal Range |
|---|---|
| Reaction pH | 1.5–2.0 |
| Temperature | 50–70°C |
| Catalyst | HCl (1–2 equiv) |
| Purification Method | Chiral HPLC |
Q. How can researchers confirm the structural integrity of (R)-4-(1-Hydroxyethyl)benzoic acid?
Answer: Use a combination of:
- NMR Spectroscopy : Analyze chemical shifts for the hydroxyethyl group (δ 1.3–1.5 ppm for CH3, δ 4.2–4.5 ppm for CH-OH).
- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., Figure S15 ).
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 181.1). Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry.
Q. What safety protocols are recommended for handling (R)-4-(1-Hydroxyethyl)benzoic acid?
Answer: Refer to GHS guidelines (Revision 8):
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis due to potential HCl fumes .
- Storage : 2–8°C in airtight containers to prevent hydrolysis . No acute toxicity data is available, but assume irritant properties based on structural analogs like 4-hydroxybenzoic acid .
Advanced Research Questions
Q. How can contradictory data on the biological activity of (R)-4-(1-Hydroxyethyl)benzoic acid be resolved?
Answer: Contradictions often arise from:
- Impurity profiles : Use HPLC-MS to rule out byproducts (e.g., oxidized derivatives).
- Assay conditions : Standardize cell culture media (e.g., RPMI-1640 with controlled biotin and folate levels ) to avoid interference.
- Structural analogs : Apply "Grouping/Read-Across" principles to compare data with validated analogs (e.g., 4-(β-D-glucopyranosyloxy)benzoic acid ).
Q. What kinetic strategies optimize the reaction yield of (R)-4-(1-Hydroxyethyl)benzoic acid derivatives?
Answer: Kinetic studies suggest:
- Reagent selection : Use NaBH4 for selective reduction over LiAlH4 to preserve the benzoic acid group .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in esterification .
- Temperature gradients : Stepwise heating (40°C → 70°C) minimizes side reactions.
| Reaction Type | Optimal Conditions |
|---|---|
| Esterification | DMF, 70°C, 12h |
| Reduction | NaBH4, THF, 0°C, 2h |
Q. How does the hydroxyethyl group influence the compound’s enzyme inhibition properties?
Answer: The (R)-configured hydroxyethyl group enhances binding to enzymes via:
- Hydrogen bonding : OH group interacts with catalytic residues (e.g., in tyrosinase inhibition, similar to benzoic acid derivatives ).
- Steric effects : The ethyl chain modulates access to hydrophobic pockets, as seen in sulfonamide-based inhibitors . Compare IC50 values with (S)-enantiomers to isolate stereospecific effects.
Q. What analytical techniques resolve thermal degradation issues during storage?
Answer:
- TGA/DSC : Identify decomposition onset temperatures (e.g., ~150°C for benzoic acid analogs ).
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC .
- Lyophilization : For long-term storage, lyophilize in phosphate buffer (pH 6.8) to prevent hydrolysis .
Methodological Considerations
Q. How can researchers apply computational modeling to predict reactivity?
Answer: Use DFT calculations (e.g., Gaussian 09) to:
- Map electrostatic potentials of the hydroxyethyl group.
- Simulate transition states for esterification or oxidation . Validate models with experimental kinetic data (e.g., rate constants from UV-Vis monitoring ).
Q. What strategies validate the absence of racemization in scaled-up synthesis?
Answer:
Q. How to design a structure-activity relationship (SAR) study for derivatives?
Answer: Follow these steps:
Core Modifications : Replace hydroxyethyl with aminoethyl or cyano groups .
Functional Group Screening : Test ester, amide, and sulfonamide derivatives .
Bioactivity Assays : Measure IC50 in enzyme inhibition (e.g., tyrosinase ) and logP for permeability.
| Derivative Type | Biological Target |
|---|---|
| Ester | Antibacterial agents |
| Sulfonamide | Carbonic anhydrase inhibitors |
| Aminoethyl | CNS-targeted probes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
